molecular formula C8H11BO3 B151341 (3-(2-Hydroxyethyl)phenyl)boronic acid CAS No. 647853-32-5

(3-(2-Hydroxyethyl)phenyl)boronic acid

Cat. No. B151341
M. Wt: 165.98 g/mol
InChI Key: GCSYFWQBJAJDGY-UHFFFAOYSA-N
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Description

(3-(2-Hydroxyethyl)phenyl)boronic acid is not directly discussed in the provided papers. However, boronic acids in general are a class of compounds that contain a boron atom connected to two hydroxyl groups. They are known for their ability to form reversible covalent bonds with diols and other polyols, which makes them useful in various applications, including sensing, material science, and organic synthesis .

Synthesis Analysis

The synthesis of boronic acids often involves the use of organoborane reagents or the conversion of organohalides to boronic acids through metal-mediated reactions. For example, amino-3-fluorophenyl boronic acid was synthesized from 4-bromo-2-fluoroaniline by a lithium-bromine exchange reaction, followed by the addition of trimethyl borate and acidic hydrolysis . While this method is not directly applicable to (3-(2-Hydroxyethyl)phenyl)boronic acid, similar strategies involving halide exchange and borate addition could potentially be adapted for its synthesis.

Molecular Structure Analysis

Boronic acids typically exhibit a trigonal planar geometry around the boron atom due to its sp2 hybridization. The molecular structure of boronic acids can be studied using various spectroscopic methods, including NMR, FT-IR, and Raman spectroscopy, as well as X-ray crystallography . These techniques can provide detailed information about the bonding and electronic structure of the boronic acid molecules.

Chemical Reactions Analysis

Boronic acids are known to participate in several types of chemical reactions. They are widely used in Suzuki cross-coupling reactions to form biphenyls and other complex aromatic compounds . They can also catalyze various organic transformations, such as dehydrative amidation , and accelerate multi-component reactions for the synthesis of complex molecules . The specific reactivity of (3-(2-Hydroxyethyl)phenyl)boronic acid would depend on its electronic and steric properties, which could be inferred from studies on similar compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids, such as solubility, acidity (pKa), and thermal behavior, can be characterized experimentally. For instance, the acidity constant and thermal behavior of 1,3-phenylenediboronic acid were investigated, revealing a two-step acid-base equilibrium and typical dehydration reactions . Similar studies could be conducted on (3-(2-Hydroxyethyl)phenyl)boronic acid to determine its unique properties.

Relevant Case Studies

Scientific Research Applications

  • Sensor Development : This compound has been utilized in the creation of responsive sensors. For instance, 3-acrylamide phenyl boronic acid (a derivative) is incorporated into hydrogels for L-lactate sensing. These sensors are responsive to compounds with two hydroxy groups (Sartain, Yang, & Lowe, 2008).

  • Molecular Recognition : Phenyl boronic acids, including derivatives of (3-(2-Hydroxyethyl)phenyl)boronic acid, are important for saccharide recognition. They have been used to modify single-walled carbon nanotubes for detecting saccharides, demonstrating the relationship between molecular structure and photoluminescence quantum yield (Mu et al., 2012).

  • Carbohydrate Binding : A class of carbohydrate-binding boronic acids has been developed, which can complex model glycopyranosides under physiologically relevant conditions. This is significant for the selective recognition of cell-surface glycoconjugates (Dowlut & Hall, 2006).

  • Catalysis : Boronic acid, including its derivatives, has been employed in boronic acid catalysis. For example, it catalyzes highly enantioselective aza-Michael additions of hydroxamic acid to quinone imine ketals, which is pivotal in organic synthesis (Hashimoto, Gálvez, & Maruoka, 2015).

  • Biomaterials : In the field of biomaterials, boronic acids are used for their ability to bind with biologically relevant diols and polyols. This capability is crucial for creating dynamic and responsive hydrogels (Brooks, Deng, & Sumerlin, 2018).

  • Chemical Inhibition : They have been identified as reversible inhibitors of class C beta-lactamases, showcasing their potential in biochemical applications (Beesley et al., 1983).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Phenyl boronic acids, including derivatives of (3-(2-Hydroxyethyl)phenyl)boronic acid, have been studied using 11B NMR spectroscopy to analyze their acidity and reactivity in diol condensations (Valenzuela et al., 2022).

  • Cancer Therapy : Research has been conducted on using boronic acid derivatives as boron carriers for Boron Neutron Capture Therapy (BNCT), a novel cancer therapy method. This highlights their potential in medicinal chemistry (Akan et al., 2014).

Safety And Hazards

“(3-(2-Hydroxyethyl)phenyl)boronic acid” is associated with certain hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation .

properties

IUPAC Name

[3-(2-hydroxyethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO3/c10-5-4-7-2-1-3-8(6-7)9(11)12/h1-3,6,10-12H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCSYFWQBJAJDGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)CCO)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30610676
Record name [3-(2-Hydroxyethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(2-Hydroxyethyl)phenyl)boronic acid

CAS RN

647853-32-5
Record name [3-(2-Hydroxyethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-Hydroxyethyl)benzeneboronic acid
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